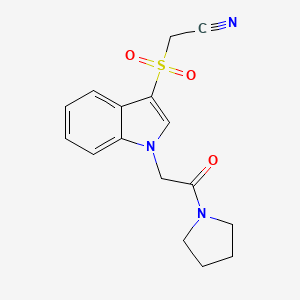

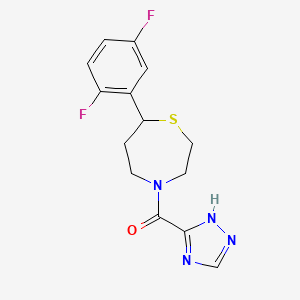

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

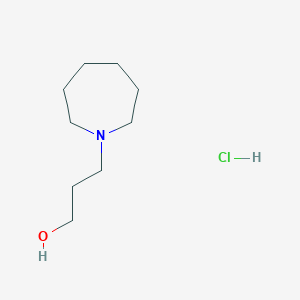

The molecular structure of “2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile” is quite complex. It contains a total of 26 bonds, including 14 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 triple bond, 1 five-membered ring, 1 tertiary amide (aliphatic), 1 nitrile (aliphatic), 1 sulfone, and 1 Pyrrolidine .科学的研究の応用

Efficient Sulfonation

The compound has been studied in the context of efficient sulfonation of pyrroles and indoles, using chlorosulfonic acid in acetonitrile. This research led to a clean, simple protocol for direct synthesis of corresponding sulfonyl chlorides, which are key intermediates for various sulfonamide derivatives (Janosik et al., 2006).

Synthesis of Functionalized Thiazines

A study on the synthesis of highly functionalized [1,4]-thiazines involved a similar compound. This one-pot, four-component tandem reaction showed high stereoselectivity and good yields, contributing to the field of heterocyclic chemistry (Indumathi et al., 2007).

DFT and Quantum Chemical Investigation

The compound's derivatives have been the subject of quantum chemical calculations, exploring their electronic properties like highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (Bouklah et al., 2012).

Polysubstituted Pyrroles Synthesis

Research has been conducted on the synthesis of polysubstituted pyrroles using a compound similar to 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile. This methodology was utilized for synthesizing a highly substituted benz[g]indole, showcasing its utility in complex organic synthesis (Lin et al., 2011).

HIV-1 Reverse Transcriptase Inhibition

A study involving pyrrolyl heteroaryl sulfones, related to the compound , was aimed at designing novel HIV-1 reverse transcriptase inhibitors. This research highlights its potential in medicinal chemistry, though the specific compounds were inactive in cell-based assays (Silvestri et al., 2000).

Antibacterial Activity

The compound's derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria, indicating its potential application in developing new antibacterial agents (Bogdanowicz et al., 2013).

特性

IUPAC Name |

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c17-7-10-23(21,22)15-11-19(14-6-2-1-5-13(14)15)12-16(20)18-8-3-4-9-18/h1-2,5-6,11H,3-4,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMLQJMGBTXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

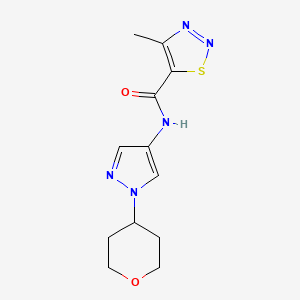

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)

![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

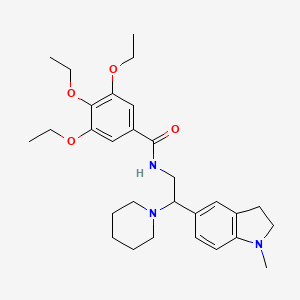

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)

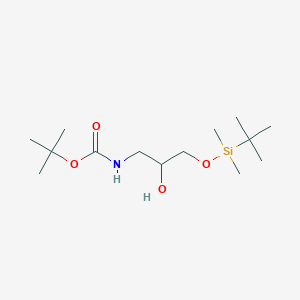

![2-Methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid](/img/structure/B3008643.png)